molecular formula C4H4O5-2 B1240339 L-malate

L-malate

Cat. No.: B1240339
M. Wt: 132.07 g/mol
InChI Key: BJEPYKJPYRNKOW-REOHCLBHSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-malate(2-) is an optically active form of malate having (S)-configuration. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (S)-malic acid. It is an enantiomer of a (R)-malate(2-).

Scientific Research Applications

Production Methods

Microbial Fermentation
Recent studies have highlighted the potential of microbial fermentation as a sustainable method for L-malate production. Various microbial chassis, including bacteria such as Bacillus subtilis and Bacillus coagulans, as well as yeasts and filamentous fungi like Aspergillus oryzae, have been engineered for efficient biosynthesis. For instance, metabolic engineering strategies have enhanced this compound yields significantly through the introduction of specific genes related to the TCA cycle and fermentation regulation .

Table 1: Microbial Chassis for this compound Production

Microbial ChassisKey FeaturesYield Improvement Techniques
Bacillus subtilisHigh adaptability to environmental changesGene introduction (e.g., phosphoenolpyruvate carboxylase)
Bacillus coagulansAcid toleranceConstructing reductive TCA cycle
Aspergillus oryzaeHigh protein titersCRISPR/Cas9 gene editing
Yeasts (e.g., Saccharomyces cerevisiae)Well-characterized eukaryotic microorganismsGenome modification and adaptive evolution

Industrial Applications

This compound is widely used across various sectors:

Food and Beverage Industry
In food manufacturing, this compound serves as a flavor enhancer and acidity regulator. It is utilized in beverages to impart a tart flavor while also acting as a preservative. Its natural origin makes it a preferred choice over synthetic additives .

Pharmaceuticals
this compound is also explored for its potential health benefits, including its role in energy metabolism and as an antioxidant. Research indicates that it may assist in reducing muscle fatigue and enhancing exercise performance .

Chemical Industry
The compound is used in the synthesis of biodegradable polymers such as polymalic acid, which has applications in packaging materials and drug delivery systems. Additionally, this compound is involved in metal cleaning processes due to its chelating properties .

Recent Advances in Biotechnology

Innovative biotechnological approaches are being developed to enhance the efficiency of this compound production:

  • Synthetic Biology Tools : The application of advanced synthetic biology tools has allowed for the construction of more efficient microbial strains capable of higher yields of this compound through optimized metabolic pathways .
  • CRISPR/Cas9 Technology : This technology has been pivotal in gene editing to improve strain characteristics such as growth rates and product tolerance, leading to increased productivity in industrial settings .
  • Adaptive Laboratory Evolution : This technique enables the selection of strains that can better withstand industrial fermentation conditions, thereby enhancing overall yield .

Case Studies

Several case studies illustrate the successful application of this compound production:

  • Case Study 1: Bacillus subtilis Engineering
    In a study by Liu et al., Bacillus subtilis was genetically modified to increase this compound production from 1.27 g/L to 2.09 g/L through two-stage fermentation processes. This involved manipulating key metabolic pathways and optimizing fermentation conditions .
  • Case Study 2: Yeast Strain Development
    Research utilizing Saccharomyces cerevisiae demonstrated that engineered yeast strains could produce this compound efficiently under controlled fermentation conditions, showcasing the potential for large-scale bio-refinery applications .

Q & A

Basic Research Questions

Q. What are the standard methods for quantifying L-malate in biological samples, and how do their sensitivities compare?

  • Methodological Answer : this compound quantification can be achieved via (i) bioluminescent assays (e.g., Malate-Glo™), which detect this compound in cells, serum, and tissue homogenates with high sensitivity (compatible with 384-well HTS formats) ; (ii) ion chromatography, validated using calibration curves and standard samples (e.g., detection limit: ~0.49 mM in enzymatic systems) ; and (iii) enzymatic assays coupled with spectrophotometry (e.g., malate dehydrogenase-based NADH detection). Sensitivity varies: Malate-Glo™ detects subtle mitochondrial metabolism changes, while chromatographic methods require acid pretreatment for accuracy.

Q. How is this compound integrated into the TCA cycle, and what experimental approaches confirm its metabolic role?

  • Methodological Answer : this compound is dehydrogenated to oxaloacetate by this compound dehydrogenase in the mitochondrial matrix, regenerating NADH. This reaction’s reversibility is confirmed via isotopic tracing (e.g., 13C^{13}\text{C}-labeled substrates) and NADH/NAD+^+ ratio measurements using spectrophotometry or fluorescence assays. Disruption of malate dehydrogenase genes in model organisms (e.g., Aspergillus oryzae) reduces TCA flux, validated via transcriptomics and metabolomics .

Advanced Research Questions

Q. What metabolic engineering strategies enhance this compound production in microbial systems?

  • Methodological Answer : Key strategies include:

  • Pathway Enhancement : Overexpression of cytoplasmic malate synthesis genes (e.g., pfk in A. oryzae), increasing titers from 58.5 g/L to 93.2 g/L .
  • Byproduct Reduction : Deletion of competing pathways (e.g., lactate dehydrogenase in Lactobacillus spp.) to minimize acetate/lactate accumulation .
  • Redox Optimization : Co-expression of NADH-regenerating enzymes (e.g., formate dehydrogenase) to balance cofactor availability during high-yield fermentation .

Q. How do growth parameters of Aspergillus oryzae influence this compound yield, and how can they be optimized?

  • Methodological Answer : Optimal parameters include colony diameter (26–30 mm), pellet number (220–240/mL), and vegetative mycelia percentage (35–40%). Adaptive evolution under controlled fermentation (pH 4.5, 8 mM glucose) generated strain Z07, achieving 132.5 g/L titer and 1.1 g/L/h productivity. Transcriptome analysis revealed upregulation of glycolysis and mitochondrial transport genes (e.g., C4T318), validated via CRISPR-mediated knockout .

Q. What kinetic parameters govern enzymatic this compound synthesis from pyruvate and CO2_22​, and how do they impact pathway efficiency?

  • Methodological Answer : The dual-enzyme system (pyruvate carboxylase [PC] + malate dehydrogenase [MDH]) exhibits a bicarbonate KmK_m of 3.6 mM and VmaxV_{\text{max}} of 0.04 mM/min, outperforming malic enzyme (ME) systems (KmK_m: 14 mM; VmaxV_{\text{max}}: 0.03 mM/min). NADH concentration optima (0.5–1.0 mM) are critical for MDH activity, with deviations >2 mM reducing oxaloacetate conversion rates .

Q. How do malic enzyme (ME) and malolactic enzyme (MLE) pathways differ in this compound metabolism, and what genetic evidence supports their regulation?

  • Methodological Answer : In Lactobacillus casei, ME supports growth on this compound via the mae cluster (ME, transporter MaeP, regulator MaeKR), while MLE (mle cluster) deacidifies media without supporting growth. RT-PCR showed malR and adctA induction by this compound, while mleS transcription remained constitutive. MLE-knockout strains exhibit 30% higher growth rates, confirming pathway competition .

Q. What structural insights into substrate-binding proteins inform this compound transport mechanisms?

  • Methodological Answer : Enthalpy (ΔH\Delta H) analysis of this compound binding to transporters (e.g., TAXI-Mh-P) reveals energy release (ΔH<0\Delta H < 0), contrasting fumarate (ΔH>0\Delta H > 0). This suggests conformational changes during this compound binding, validated via X-ray crystallography and isothermal titration calorimetry (ITC) .

Properties

Molecular Formula

C4H4O5-2

Molecular Weight

132.07 g/mol

IUPAC Name

(2S)-2-hydroxybutanedioate

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2/t2-/m0/s1

InChI Key

BJEPYKJPYRNKOW-REOHCLBHSA-L

SMILES

C(C(C(=O)[O-])O)C(=O)[O-]

Isomeric SMILES

C([C@@H](C(=O)[O-])O)C(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Process: Heat citric acid to 60° C. and moisten with 8 ml of 60% malic acid solution. Allow sodium bicarbonate I to react to give monosodium citrate and malate; then allow sodium bicarbonate II and potassium bicarbonate to undergo partial reaction. Add sodium carbonate and allow partial reaction, and then dry in vacuo. Mix the resulting granules with arginine aspartate and the additives (Sweetener, aroma) and compress to give tablets.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Process: Apply crystallized citric acid, then heat to 60° C. and wet with 36 ml of gluconic acid delta-lactone solution (10 parts of gluconic acid delta-lactone to 5 parts of water); apply malic acid, then allow sodium bicarbonate I to react to give monosodium citrate and malate and then allow sodium bicarbonate II, calcium carbonate and potassium bicarbonate to undergo partial reaction (partial conversion to the citrate). Then cover the surface with citric acid powder. Finally allow sodium carbonate to undergo partial reaction, and dry in vacuo. This effervescent base is mixed with 500 parts of aspirin and with corresponding additives.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. An aqueous solution of calcium hydroxide was also prepared in a separate container by thoroughly mixing 74.09 g of calcium hydroxide in 50 mL of water. Next, 54.94 g of ferronyl powder was then added to the malic acid solution. The calcium hydroxide solution was then slowly added to the iron/malic acid solution. The solution was allowed to mix for approximately 2 hours. The resulting solution was then spray dried to produce a powdered dihydroxycalcium ferrous malate (or calciumhydroxy ferroushydroxy malate).
Quantity
134.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
74.09 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
iron malic acid
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. An aqueous solution of zinc oxide was also prepared in a separate container by thoroughly mixing 162.78 g of zinc oxide in 50 mL of water. The zinc oxide solution was then slowly added to the malic acid solution. The resulting solution was spray dried to produce a powdered dizinchydroxy malate.
Quantity
134.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
162.78 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. Next, 109.88 g of Mn metal was added slowly to the malic acid solution. The solution was stirred for approximately 2 hours. The resulting solution was then spray dried to produce a powdered dimanganesehydroxy malate.
Quantity
134.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mn
Quantity
109.88 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-malate
Reactant of Route 2
Reactant of Route 2
L-malate
Reactant of Route 3
L-malate
Reactant of Route 4
L-malate
Reactant of Route 5
L-malate
Reactant of Route 6
L-malate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.